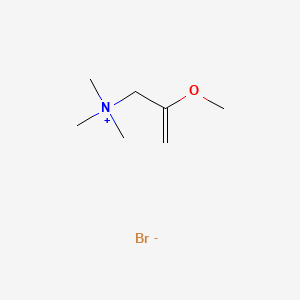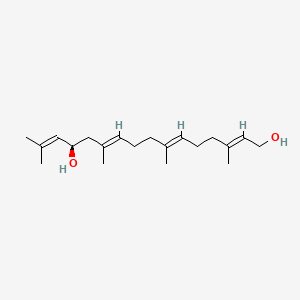
Meprochol
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Herstellung von Meprochol umfasst mehrere Syntheserouten und Reaktionsbedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Brommethanol mit Methylamin unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid statt, um die nucleophile Substitutionsreaktion zu erleichtern. Die industrielle Produktion von this compound kann ähnliche Syntheserouten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen beinhalten, um hohe Ausbeuten und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Meprochol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie oder oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie oder erreicht werden, was zur Bildung reduzierter Derivate führt.
Substitution: this compound kann Substitutionsreaktionen, insbesondere nucleophile Substitution, eingehen, bei denen das Bromatom durch andere Nucleophile wie oder ersetzt wird.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromsäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Hydroxid-Ionen, Amine.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Meprochol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird in biochemischen Studien eingesetzt, um Enzym-Substrat-Wechselwirkungen und Stoffwechselwege zu untersuchen.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen und als Vorläufer für die Synthese von pharmazeutischen Verbindungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Wegen. Es ist bekannt, dass es an bestimmte Rezeptoren oder Enzyme bindet, ihre Aktivität moduliert und so zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Wege, die beteiligt sind, können je nach spezifischer Anwendung und Nutzungskontext variieren. Detaillierte Studien zum Wirkmechanismus von this compound sind unerlässlich, um seine Wirkungen und potenziellen therapeutischen Anwendungen vollständig zu verstehen .
Wirkmechanismus
The mechanism of action of Meprochol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Detailed studies on the mechanism of action of this compound are essential to fully understand its effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Meprochol kann mit anderen ähnlichen Verbindungen wie Methylamin , 2-Brommethanol und Ethylamin verglichen werden. Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und chemischen Eigenschaften. Beispielsweise:
Methylamin: Ähnlich wie this compound, aber ohne das Bromatom, wodurch es weniger reaktiv in nucleophilen Substitutionsreaktionen ist.
2-Brommethanol: Enthält eine Hydroxylgruppe anstelle der Aminogruppe in this compound, was zu unterschiedlicher Reaktivität und Anwendung führt.
Ethylamin: Ähnlich wie this compound, aber mit einer Ethylgruppe anstelle des Bromatoms, was sein chemisches Verhalten und seine Reaktivität beeinflusst.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleiht, wodurch es für verschiedene wissenschaftliche und industrielle Anwendungen wertvoll ist .
Eigenschaften
IUPAC Name |
2-methoxyprop-2-enyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-7(9-5)6-8(2,3)4;/h1,6H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTRCBIUNKNPFK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=C)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974484 | |
| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-31-8 | |
| Record name | 2-Propen-1-aminium, 2-methoxy-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprochol [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPROCHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K2B1728PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[7,8]fluoreno[2,1-b]quinolizin-5(1H)-one, docosahydro-3,6,6b,8,9-pentahydroxy-9,12,16b-trimethyl-, (3S,4aS,6S,6aS,6bS,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-](/img/structure/B1257640.png)

![(3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1257643.png)









![3-[(E)-(2-fluorophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1257660.png)

